BENGHE Validation & Comparative

Check Availability & Pricing

Volasertib Trihydrochloride: A Comparative
Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Volasertib trihydrochloride

Cat. No.: B1258170

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of volasertib trihydrochloride's performance in
clinical trials against alternative treatments, supported by experimental data and detailed
methodologies. Volasertib is an investigational, potent, and selective inhibitor of Polo-like
kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Overexpression of PLK1 is observed in
many cancers and is often associated with a poor prognosis.[1][3] Volasertib functions by
inducing mitotic arrest, which leads to programmed cell death (apoptosis).[4][5][6]

Comparative Efficacy in Acute Myeloid Leukemia
(AML)

Volasertib has been most extensively studied in elderly patients with previously untreated AML
who are considered ineligible for intensive induction chemotherapy. The standard of care for
this population has historically included low-intensity therapies like low-dose cytarabine (LDAC)
or hypomethylating agents.[7][8][9]

A key randomized Phase Il trial (POLO-AML-1) compared the efficacy of volasertib in
combination with LDAC versus LDAC alone.[10][11] The combination therapy showed a
statistically significant improvement in overall survival and a higher objective response rate.[6]
[10]
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Table 1: Efficacy Results from the Phase Il POLO-AML-1 Trial (Volasertib + LDAC vs. LDAC
Alone)

Endpoint Volasertib + LDAC LDAC Monotherapy p-value
Median Overall
) 8.0 months 5.2 months 0.047[6][12]

Survival (OS)
Objective Response

31.0% 13.3% 0.052[10][12]
Rate (ORR)
Event-Free Survival

5.6 months 2.3 months 0.0237[11]

(EFS)

ORR includes complete remission (CR) and CR with incomplete blood count recovery (CRi).

Despite these promising Phase Il results, the subsequent larger, randomized, double-blind
Phase lll trial (POLO-AML-2) did not meet its primary endpoint.[12][13] There was no
significant improvement in overall survival for the volasertib plus LDAC arm compared to the
placebo plus LDAC arm.[12] The median OS was 5.6 months for the combination therapy
versus 6.5 months for the control group.[12] The lack of survival benefit may have been
influenced by a higher rate of early mortality from myelosuppression and infections in the
volasertib arm.[12]

Performance in Solid Tumors

Volasertib has also been evaluated in various advanced or metastatic solid tumors, though its
efficacy as a monotherapy has been modest.[14]

Table 2: Selected Phase | & Il Monotherapy Results in Solid Tumors
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Tumor Type Trial Phase Key Efficacy Results

Partial Response (PR):
Urothelial Cancer (second-line)  Phase II 14%Median OS: 8.5
months[15]

PR: Observed in patients with
urothelial, ovarian, and

Advanced Solid Tumors Phase | melanoma cancers.Stable
Disease (SD): 40% of
patients[1]

In combination with platinum agents (cisplatin or carboplatin) in heavily pretreated patients with
advanced solid tumors, volasertib demonstrated manageable safety and some activity, with
partial responses observed in both combination arms.[1]

Safety and Tolerability Profile

The primary dose-limiting toxicities of volasertib are hematological, consistent with its
mechanism of action targeting cell division.[1][6]

Table 3: Common Grade =3 Adverse Events in the POLO-AML-2 Trial

Adverse Event Volasertib + LDAC (n=442) Placebo + LDAC (n=222)
Febrile Neutropenia 60.4% 29.3%
Infections/Infestations 81.3% (all grades) 63.5% (all grades)

Fatal Adverse Events 31.2% 18.0%

(Most common fatal AEs were
) ) (17.1%) (6.3%)
infections)

Data from the Phase Ill POLO-AML-2 trial.[12]

Experimental Protocols
Methodology of the POLO-AML-2 Phase lll Trial
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» Study Design: A randomized, double-blind, placebo-controlled Phase 11l trial.[10][16]

o Patient Population: Patients aged 65 years or older with previously untreated AML who were
ineligible for intensive remission induction therapy.[12][16]

e Treatment Arms:

o Experimental Arm: Volasertib (350 mg/m2) administered as a 1-hour intravenous infusion
on days 1 and 15, combined with LDAC (20 mg subcutaneously twice daily on days 1-10)
of a 28-day cycle.[12]

o Control Arm: Placebo on days 1 and 15, combined with LDAC (20 mg subcutaneously
twice daily on days 1-10) of a 28-day cycle.[12]

e Primary Endpoint: Objective Response Rate (ORR).[12]
o Key Secondary Endpoint: Overall Survival (OS).[12][16]

Visualized Pathways and Workflows
Volasertib's Mechanism of Action on the Cell Cycle
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Caption: Volasertib inhibits PLK1, disrupting mitosis and leading to cell death.

Experimental Workflow of the POLO-AML-2 Trial
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Caption: Randomized, double-blind workflow of the POLO-AML-2 Phase llI trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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